molecular formula C19H21F3N4O3 B2837407 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide CAS No. 1396868-32-8

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2837407
CAS No.: 1396868-32-8
M. Wt: 410.397
InChI Key: ZYIBCBYTJIFHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21F3N4O3 and its molecular weight is 410.397. The purity is usually 95%.
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Scientific Research Applications

Medical Imaging Tracers

Substituted analogs of this compound have been synthesized with the goal of developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor. These analogs exhibit affinities comparable to reference antagonists, suggesting their potential use in biological imaging studies to investigate cannabinoid receptor distribution and activity in the brain (Shintaro Tobiishi et al., 2007).

Antifungal and Cytotoxic Agents

Pyrazole and pyrazolopyrimidine derivatives, structurally related to the queried compound, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This indicates potential applications in designing antifungal and anticancer agents (Ashraf S. Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These compounds, sharing a common structural motif with the target compound, highlight the potential for developing new anti-inflammatory and analgesic drugs (A. Abu‐Hashem et al., 2020).

Glycine Transporter 1 Inhibitors

Research has identified structurally diverse compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors, suggesting the relevance of this compound class in modulating neurotransmitter systems for potential therapeutic benefits in neurological conditions (Shuji Yamamoto et al., 2016).

Antimicrobial Activity

The compound and its derivatives have also been explored for antimicrobial activities, demonstrating potential as antimicrobial agents against various bacteria and fungi. This opens up possibilities for the development of new antimicrobials based on the structural framework of the compound (R. M. Okasha et al., 2022).

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-25-11-13(17(24-25)29-2)18(28)26-9-7-12(8-10-26)16(27)23-15-6-4-3-5-14(15)19(20,21)22/h3-6,11-12H,7-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIBCBYTJIFHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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